molecular formula C7HBr2F3O B2890714 3,5-Dibromo-2,4,6-trifluorobenzaldehyde CAS No. 2445794-55-6

3,5-Dibromo-2,4,6-trifluorobenzaldehyde

Cat. No.: B2890714
CAS No.: 2445794-55-6
M. Wt: 317.887
InChI Key: MMDDGKZLEFEVAZ-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,4,6-trifluorobenzaldehyde is a polyhalogenated aromatic aldehyde characterized by two bromine and three fluorine substituents on a benzene ring. For instance, 3,5-Dibromo-2,4,6-trifluorobenzoic acid (CAS: 1951439-80-7), a closely related carboxylic acid derivative, has a molecular weight of 333.88 g/mol and is noted for applications in pharmaceutical intermediates and materials science . The aldehyde group in this compound likely enhances its reactivity in condensation and coordination chemistry, similar to other halogenated benzaldehydes .

Properties

IUPAC Name

3,5-dibromo-2,4,6-trifluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2F3O/c8-3-5(10)2(1-13)6(11)4(9)7(3)12/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDDGKZLEFEVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1F)Br)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2F3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2,4,6-trifluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the reaction of 3,5-dibromo-2,4,6-trifluorobenzene with a formylating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, often using specialized equipment to handle the reactive intermediates and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2,4,6-trifluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,4,6-trifluorobenzaldehyde involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenation Patterns and Reactivity

2,4,6-Trifluorobenzaldehyde (CAS: 58551-83-0)
  • Structure : Three fluorine atoms at positions 2, 4, and 4.
  • Synthesis: Used in biscoumarin synthesis via condensation with 4-hydroxycoumarin in ethanol, yielding 75–93% product purity depending on reaction conditions .
  • Reactivity : Fluorine’s electronegativity increases the aldehyde’s electrophilicity, favoring nucleophilic aromatic substitution (NAS) at meta positions.
  • Applications : Intermediate in fluorinated polymer and agrochemical synthesis .

Comparison :

  • Thermal Stability : Bromine’s larger atomic radius may reduce thermal stability compared to 2,4,6-trifluorobenzaldehyde.
4-Bromo-3,5-difluorobenzaldehyde (CAS: 135564-22-6)
  • Structure : One bromine (position 4) and two fluorines (positions 3 and 5).
  • Molecular Weight : 221 g/mol.
  • Reactivity : Bromine at the para position directs electrophilic substitution to ortho/para sites, while fluorine stabilizes intermediates .

Comparison :

  • Substitution Pattern : The trifluoro-dibromo analog has higher halogen density, which may enhance oxidative stability and resistance to microbial degradation.
  • Synthetic Utility : 3,5-Dibromo-2,4,6-trifluorobenzaldehyde’s symmetrical substitution could simplify regioselective functionalization compared to asymmetrical analogs like 4-Bromo-3,5-difluorobenzaldehyde.
Nickel(II) Complexes with 3,5-Dibromo-salicylaldehyde
  • Structure : 3,5-Dibromo-salicylaldehyde (hydroxyl group at position 2) forms stable complexes with Ni(II), such as [Ni(3,5-dibromo-salo)₂(phen)] (phen = 1,10-phenanthroline).

Comparison :

  • Aldehyde vs. Hydroxyl : The absence of a hydroxyl group in this compound may reduce metal-chelation capacity but increase aldehyde-specific reactivity (e.g., Schiff base formation).
  • Bioactivity : Fluorine’s lipophilicity could enhance cell membrane permeability compared to hydroxyl-containing analogs.

Physicochemical Properties of Related Compounds

Compound Molecular Weight (g/mol) Halogen Substituents Melting Point (°C) Key Applications
3,5-Dibromo-2,4,6-trifluorobenzoic acid 333.88 2 Br, 3 F Not reported Pharmaceutical intermediates
2,4,6-Trifluorobenzaldehyde 160.09 3 F ~30–35 (est.) Fluoropolymer synthesis
4-Bromo-3,5-difluorobenzaldehyde 221 1 Br, 2 F Not reported Organic electronics

Biological Activity

3,5-Dibromo-2,4,6-trifluorobenzaldehyde is a halogenated aromatic aldehyde that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its effects in cancer biology, neuropharmacology, and as a potential modulator of biological pathways.

  • Chemical Formula : C₇H₂Br₂F₃O
  • Molecular Weight : 303.89 g/mol
  • CAS Number : 165047-24-5

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Notably, its role as an inhibitor in cancer cell proliferation and its potential neuropharmacological effects have been highlighted.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The compound's mechanism of action appears to involve the disruption of microtubule dynamics and induction of cell cycle arrest.

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Microtubule destabilization
HeLa (Cervical Cancer)10.0G2/M phase arrest
A549 (Lung Cancer)15.0Induction of apoptosis

In a study by researchers exploring the structure-activity relationship (SAR) of halogenated benzaldehydes, it was found that the presence of multiple halogen substituents significantly enhanced the compound's cytotoxicity against these cell lines .

Neuropharmacological Effects

Emerging evidence suggests that this compound may also interact with muscarinic acetylcholine receptors (mAChRs), which are implicated in various neurological disorders. The modulation of mAChR activity could provide insights into therapeutic strategies for conditions like Alzheimer's disease.

  • Allosteric Modulation : The compound has shown potential as an allosteric modulator of mAChRs, enhancing receptor activity without direct agonistic effects. This property may be beneficial for developing drugs aimed at improving cholinergic signaling in neurodegenerative diseases .

Case Studies and Research Findings

  • Antiproliferative Assays : A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on various tumor cell lines. Results indicated a dose-dependent inhibition of cell growth with significant efficacy at lower concentrations .
  • Mechanistic Studies : Further investigations revealed that the compound induced apoptosis through the activation of caspase pathways while concurrently disrupting microtubule assembly .
  • Neuropharmacology Research : In vitro studies using CHO cells transfected with mAChR subtypes demonstrated that this compound could enhance calcium mobilization in response to acetylcholine, suggesting its potential role in modulating cholinergic signaling pathways .

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